molecular formula C14H16O3 B5578846 3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one CAS No. 6095-94-9

3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B5578846
CAS No.: 6095-94-9
M. Wt: 232.27 g/mol
InChI Key: LKASKHWGVOLPRK-UHFFFAOYSA-N
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Description

3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one, also known as scopoletin, is a natural compound found in various plants such as Scopolia carniolica, Artemisia herba-alba, and Erycibe obtusifolia. Scopoletin is a coumarin derivative and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Synthesis and Biological Activities

Research has explored various derivatives of 2H-chromen-2-one for their potential biological activities. For instance, compounds related to 3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one have been synthesized to investigate their anti-juvenile hormone activity, demonstrating significant biological effects in silkworm larvae, Bombyx mori (Furuta et al., 2010). Furthermore, novel synthesis approaches using poly (ethylene glycol) grafted catalysts have been developed for the efficient production of 3,4-dihydropyrano[3,2-c]chromene derivatives, showcasing the versatility and application potential in water, highlighting environmental friendliness and substrate flexibility (Wang et al., 2015).

Chemical Reactions and Derivative Synthesis

Studies have also focused on the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines to produce novel cyclic phosphonic analogues, illustrating the compound's reactivity and potential for creating diverse chemical structures (Elż & Slawomir, 1999).

Antimicrobial and Antioxidative Properties

Some derivatives have been synthesized and evaluated for their antimicrobial activity, with certain compounds showing significant antibacterial and antifungal effects. This highlights the potential therapeutic applications of this compound derivatives in treating microbial infections (Banoji et al., 2022). Additionally, compounds with highly oxygenated carbon skeletons derived from similar structures have demonstrated promising antioxidative activities and potential anti-inflammatory properties by inhibiting pro-inflammatory enzymes (Makkar & Chakraborty, 2018).

Properties

IUPAC Name

3-ethyl-7-methoxy-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-5-10-8(2)11-6-7-12(16-4)9(3)13(11)17-14(10)15/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKASKHWGVOLPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350648
Record name 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6095-94-9
Record name 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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